5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methoxy-2-(trifluoromethyl)pyrimidine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding aminopyrimidines, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-4-(trifluoromethyl)pyrimidine
Uniqueness
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H4BrF3N2O |
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Molecular Weight |
257.01 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-4-3(7)2-11-5(12-4)6(8,9)10/h2H,1H3 |
InChI Key |
HMOZTPMXDXOARP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
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